molecular formula C8H14N2O B2497786 1-(Azetidin-3-yl)-3,3-dimethylazetidin-2-one CAS No. 2378501-82-5

1-(Azetidin-3-yl)-3,3-dimethylazetidin-2-one

Cat. No.: B2497786
CAS No.: 2378501-82-5
M. Wt: 154.213
InChI Key: JTFSTDZKFLXGMI-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-3,3-dimethylazetidin-2-one is a heterocyclic compound featuring a four-membered ring structure with nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-3,3-dimethylazetidin-2-one typically involves the formation of the azetidine ring through cyclization reactions. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . This reaction is often catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and carried out in solvents like THF (tetrahydrofuran).

Industrial Production Methods

For industrial-scale production, green and cost-effective methods are preferred. One such method involves the use of benzylamine as a starting material, followed by a green oxidation reaction in a microchannel reactor . This approach minimizes the use of hazardous reagents and maximizes yield, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted azetidines, which can be further functionalized for specific applications .

Scientific Research Applications

1-(Azetidin-3-yl)-3,3-dimethylazetidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique ring structure allows it to fit into enzyme pockets, making it an effective inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azetidin-3-yl)-3,3-dimethylazetidin-2-one is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen atoms in the ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-(azetidin-3-yl)-3,3-dimethylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-8(2)5-10(7(8)11)6-3-9-4-6/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFSTDZKFLXGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2CNC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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